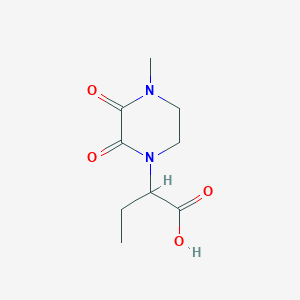

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .

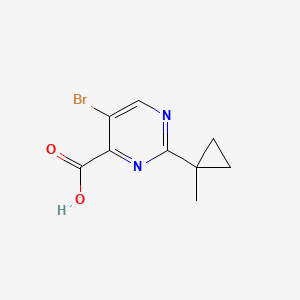

Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” can be represented by the SMILES stringO=C(C(N(CCCC)CC1)=O)N1C(C)C(O)=O . The InChI representation is 1S/C11H18N2O4/c1-3-4-5-12-6-7-13(8(2)11(16)17)10(15)9(12)14/h8H,3-7H2,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis

The physical form of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is solid . The empirical formula isC11H18N2O4 and the molecular weight is 242.27 .

Wissenschaftliche Forschungsanwendungen

Molecular Diversity and Synthesis

The synthesis and application of molecules related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid play a crucial role in creating molecular diversity, particularly in the development of spirocyclic 2,6-dioxopiperazine derivatives. These compounds are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles through a series of chemical reactions involving cyano hydration, cyclization, and N-alkylation. This method has been applied to various amino acids, demonstrating the versatility and potential of 2,6-dioxopiperazine structures in medicinal chemistry and drug design (González-Vera, García-López, & Herranz, 2005).

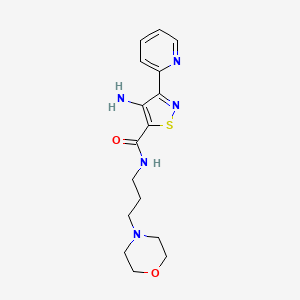

Anticonvulsant and Antinociceptive Activity

Research on hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, which are structurally related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid, indicates promising anticonvulsant and antinociceptive activities. These compounds, synthesized to explore potential new hybrid anticonvulsants, have shown broad spectra of activity in preclinical seizure models. The study suggests these derivatives as candidates for further exploration in the treatment of epilepsy and pain management (Kamiński et al., 2016).

Synthetic Ion Channels

The development of synthetic ion channels using derivatives like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid showcases an innovative application of these compounds in nanofluidic devices. These channels, modified with photolabile hydrophobic molecules, can be optically gated to control the permselective transport of ionic species in aqueous solutions. This research highlights the potential of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid derivatives in creating functional materials for controlled release, sensing, and information processing applications (Ali et al., 2012).

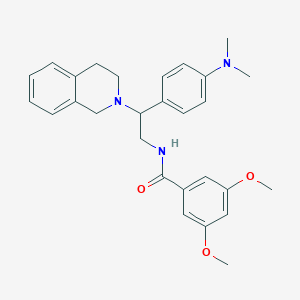

PPARγ Agonists

The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists, involving structural modifications to enhance aqueous solubility and bioactivity, provides insights into the therapeutic potential of compounds related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid. These studies contribute to our understanding of the requirements for PPARγ binding, functional activity, selectivity, and solubility, offering a foundation for developing new drugs targeting metabolic diseases (Collins et al., 1998).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H315 - H319 which indicate that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Zukünftige Richtungen

As for future directions, more research is needed to understand the potential applications and safety implications of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid”. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Eigenschaften

IUPAC Name |

2-(4-methyl-2,3-dioxopiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLQHKAYGJQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCN(C(=O)C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)

![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)

![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)